Telenzepine

Description

TELENZEPINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

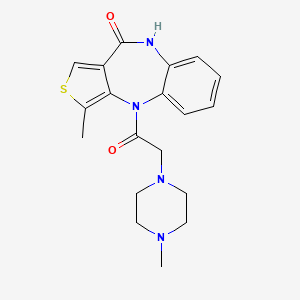

structure given in first source

Properties

CAS No. |

80880-90-6 |

|---|---|

Molecular Formula |

C19H22N4O2S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one |

InChI |

InChI=1S/C19H22N4O2S/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22/h3-6,12H,7-11H2,1-2H3,(H,20,25) |

InChI Key |

VSWPGAIWKHPTKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

80880-90-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one telenzepine |

Origin of Product |

United States |

Foundational & Exploratory

Telenzepine's Mechanism of Action on Muscarinic M1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor (M1-AChR). It belongs to the same class of tricyclic compounds as pirenzepine but exhibits a higher affinity and selectivity for the M1 receptor subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with M1 receptors. It summarizes quantitative binding and functional data, details common experimental protocols used to characterize this interaction, and visualizes the key signaling pathways involved.

Introduction to this compound and the M1 Receptor

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus, as well as in exocrine glands.[3][4] It plays a crucial role in various physiological processes, including cognition, memory, and the regulation of gastric acid secretion.[4] The M1 receptor primarily couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

This compound is a competitive antagonist at the M1 receptor, meaning it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. Its high affinity and selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) have made it a valuable research tool and a potential therapeutic agent for conditions involving M1 receptor dysregulation.

Quantitative Pharmacology of this compound

The interaction of this compound with muscarinic receptors is characterized by its high binding affinity (low Ki value) and functional antagonism. The following tables summarize key quantitative data from various in vitro studies.

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | This compound Ki (nM) | Reference Tissue/Cell Line | Radioligand | Reference(s) |

| M1 | 0.94 | - | - | |

| M2 | 17.8 | - | - |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism of this compound (pA2 / EC50)

| Assay Type | Agonist | This compound Potency | Tissue/Cell Line | Reference(s) |

| Inhibition of Twitch Contractions | McN-A-343 | pA2 = 9.12 ((+)-enantiomer) | Rabbit Vas Deferens | |

| Inhibition of Twitch Contractions | McN-A-343 | pA2 = 6.98 ((-)-enantiomer) | Rabbit Vas Deferens | |

| Reduction of Slow EPSP | Muscarinic Agonists | EC50 = 38 nM | - | |

| Reduction of Slow IPSP | Muscarinic Agonists | EC50 = 253 nM | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

M1 Receptor Signaling Pathways

Activation of the M1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these downstream signaling pathways.

Canonical Gαq/11 Signaling Pathway

The primary signaling pathway for the M1 receptor involves its coupling to Gαq/11 proteins.

Non-Canonical Signaling Pathways

Recent studies have indicated that M1 receptor activation can also modulate other signaling pathways, such as the cAMP-PKA and PI3K-Akt pathways, which are involved in processes like the membrane insertion of AMPA receptors.

Experimental Protocols

The characterization of this compound's interaction with M1 receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd or Ki) of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor.

Materials:

-

Cell membranes expressing the human M1 receptor.

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS)).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol Workflow:

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]NMS), and a range of concentrations of unlabeled this compound. Also, include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-selective antagonist like atropine). Incubate at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Imaging

Calcium imaging is a functional assay that measures changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency of this compound in blocking agonist-induced calcium release mediated by the M1 receptor.

Materials:

-

Whole cells expressing the M1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

-

Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol Workflow:

Detailed Steps:

-

Cell Culture and Dye Loading: Plate cells expressing the M1 receptor and allow them to adhere. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a specific duration.

-

Baseline Measurement: Place the plate in the fluorescence imaging system and record the baseline fluorescence.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M1 receptors.

-

Fluorescence Recording: Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Data Analysis: Quantify the peak fluorescence response for each concentration of this compound. Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Functional Assays: Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a downstream product of Gαq/11 signaling.

Objective: To quantify the ability of this compound to inhibit agonist-induced IP3 (or its more stable metabolite, IP1) production.

Materials:

-

Whole cells expressing the M1 receptor.

-

A muscarinic agonist (e.g., carbachol).

-

This compound.

-

LiCl (to inhibit IP1 degradation).

-

Commercially available IP1 or IP3 assay kit (e.g., HTRF-based).

Protocol Workflow:

-

Cell Stimulation: Plate cells and pre-incubate with varying concentrations of this compound. Then, add the agonist in the presence of LiCl to stimulate IP accumulation.

-

Cell Lysis: Lyse the cells according to the assay kit protocol.

-

Detection: Perform the competitive immunoassay as described in the kit instructions. This typically involves adding a labeled IP derivative and a specific antibody.

-

Measurement: Read the signal (e.g., HTRF ratio) on a compatible plate reader.

-

Data Analysis: Calculate the concentration of IP produced and plot the percent inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound is a highly potent and selective M1 muscarinic receptor antagonist. Its mechanism of action is primarily through competitive blockade of the orthosteric acetylcholine binding site on the M1 receptor, thereby inhibiting the canonical Gαq/11-PLC-IP3/DAG signaling cascade and subsequent downstream cellular responses. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and M1 selectivity. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the pharmacology of this compound and other M1-targeting compounds. The use of such rigorous in vitro methodologies is crucial for the accurate characterization of drug-receptor interactions and for the development of novel therapeutics targeting the M1 muscarinic receptor.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The binding of [3H]this compound to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 4. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Telenzepine's Muscarinic Receptor Subtype Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of Telenzepine across the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptor subtypes. This compound, a potent M1-selective antagonist, is structurally related to pirenzepine but exhibits higher potency. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] | -log(Ki) (pKi) | Selectivity Ratio (vs. M1) | Reference |

| M1 | 0.94 | 9.03 | 1 | [1] |

| M2 | 17.8 | 7.75 | 19 | [1] |

| M3 | Data not consistently available | - | - | |

| M4 | Data not available | - | - | |

| M5 | Data not available | - | - |

Note: The Ki values are for racemic this compound. The (+)-enantiomer of this compound is the more potent isomer, exhibiting an even higher affinity for the M1 receptor. One study reported a pA2 value of 9.12 for (+)-Telenzepine at M1 receptors in isolated rabbit vas deferens.[2]

While a precise Ki value for the M3 subtype is not consistently reported, functional studies indicate that this compound has a lower affinity for M3 receptors compared to M1. The rank order of potency for M1 receptors is this compound > pirenzepine > 4-DAMP, whereas for the M3 subtype, the rank order is 4-DAMP > this compound > pirenzepine.[3]

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are broadly classified into two major signaling pathways based on their G-protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The following diagrams illustrate these canonical signaling pathways.

References

An In-depth Technical Guide to the Atropisomeric Enantiomers of Telenzepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine, a potent and selective M₁ muscarinic acetylcholine receptor antagonist, exists as a pair of stable atropisomeric enantiomers due to hindered rotation around a C-N single bond. This guide provides a comprehensive technical overview of these enantiomers, focusing on their distinct pharmacological properties, the experimental methodologies used to characterize them, and the underlying signaling pathways. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a tricyclic pirenzepine analogue that has demonstrated high affinity and selectivity for the M₁ muscarinic acetylcholine receptor, making it a valuable tool for studying cholinergic systems and a potential therapeutic agent.[1] A key feature of this compound is its axial chirality, arising from restricted rotation, which results in two stable, non-superimposable stereoisomers known as atropisomers: the (+)- and (-)-enantiomers. These enantiomers exhibit significant differences in their pharmacological activity, with the (+)-enantiomer being markedly more potent and selective for M₁ receptors.[2] This document will delve into the core characteristics of these atropisomers, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The differential pharmacology of this compound's atropisomers is most evident in their binding affinities, functional potencies, and receptor kinetics. The following tables summarize the key quantitative data from published studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

| Enantiomer | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Enantiomeric Ratio ((-)-Ki / (+)-Ki) |

| (+)-Telenzepine | M₁ | Guinea-pig cerebral cortex | [³H]-Pirenzepine | ~0.25 | ~400 |

| (-)-Telenzepine | M₁ | Guinea-pig cerebral cortex | [³H]-Pirenzepine | ~100 | |

| (+)-Telenzepine | Cardiac (predominantly M₂) | Guinea-pig myocardium | [³H]-NMS | ~2 | ~50 |

| (-)-Telenzepine | Cardiac (predominantly M₂) | Guinea-pig myocardium | [³H]-NMS | ~100 | |

| (±)-Telenzepine | M₁ | - | - | 0.94 | - |

| (±)-Telenzepine | M₂ | - | - | 17.8 | - |

Data compiled from multiple sources.[2][3]

Table 2: Functional Potency (pA₂ values) in Isolated Tissues

| Enantiomer | Tissue Preparation | Agonist | pA₂ Value | Enantiomeric Potency Ratio |

| (+)-Telenzepine | Rabbit Vas Deferens | McN-A-343 | 9.12 | ~138 |

| (-)-Telenzepine | Rabbit Vas Deferens | McN-A-343 | 6.98 | |

| (±)-Telenzepine | Rabbit Vas Deferens | McN-A-343 | 8.86 |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data from Eltze et al. (1990).[4]

Table 3: Kinetic Parameters at M₁ Muscarinic Receptors

| Enantiomer | Parameter | Value |

| (+)-Telenzepine | t½ (association) | 23 min |

| t½ (dissociation) | 174 min | |

| (-)-Telenzepine | t½ (association) | 3.0 min |

| t½ (dissociation) | 0.38 min |

Kinetic data from functional studies in rabbit vas deferens.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the atropisomeric enantiomers of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of the enantiomers for different receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)- and (-)-telenzepine for M₁ and M₂ muscarinic receptors.

Materials:

-

Membrane preparations from guinea-pig cerebral cortex (rich in M₁ receptors) and myocardium (rich in M₂ receptors).

-

Radioligand: [³H]-Pirenzepine (for M₁ receptors) or [³H]-N-methylscopolamine ([³H]-NMS) (for M₂ receptors).

-

(+)-Telenzepine and (-)-Telenzepine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer to a desired protein concentration.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled this compound enantiomer (competitor). For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-radioactive antagonist (e.g., atropine).

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. Due to the slow kinetics of this compound, especially the (+)-enantiomer, incubation times of several hours may be necessary.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Rabbit Vas Deferens

This ex vivo preparation is a classic model for studying the functional activity of M₁ muscarinic receptor antagonists.

Objective: To determine the functional potency (pA₂) of (+)- and (-)-telenzepine in antagonizing M₁ receptor-mediated inhibition of smooth muscle contraction.

Materials:

-

Male New Zealand White rabbits.

-

Krebs-Henseleit solution.

-

M₁ receptor agonist: McN-A-343.

-

(+)-Telenzepine and (-)-Telenzepine solutions.

-

Organ bath setup with physiological transducers and recording equipment.

-

Platinum electrodes for electrical field stimulation.

Protocol:

-

Tissue Preparation: Humanely euthanize a rabbit and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular changes of the bathing solution.

-

Electrical Field Stimulation: Induce twitch contractions of the vas deferens using electrical field stimulation with appropriate parameters (e.g., single pulses of 0.5 ms duration, 30 V, at a frequency of 0.1 Hz).

-

Agonist Concentration-Response Curve: Once stable twitch responses are obtained, cumulatively add increasing concentrations of the M₁ agonist McN-A-343 to the organ bath and record the inhibitory effect on the twitch amplitude.

-

Antagonist Incubation: Wash out the agonist and allow the tissue to recover. Then, incubate the tissue with a fixed concentration of a this compound enantiomer for a predetermined time to allow for equilibration.

-

Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative addition of McN-A-343 and record the concentration-response curve.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. Determine the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA₂ value.

Signaling Pathways and Experimental Workflows

M₁ Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the canonical Gq/₁₁-coupled signaling pathway of the M₁ muscarinic receptor. The following diagram illustrates this pathway.

Caption: M₁ muscarinic receptor signaling pathway and the inhibitory action of (+)-telenzepine.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Isolated Tissue Functional Assay

The following diagram illustrates the workflow for determining the pA₂ value of a this compound enantiomer.

Caption: Workflow for determining the pA₂ value in an isolated tissue functional assay.

Synthesis and Chiral Separation

The synthesis of racemic this compound can be achieved through a multi-step process, and the resolution of the enantiomers is crucial for studying their individual properties. While detailed synthetic procedures are often proprietary, a general approach involves the formation of the tricyclic core followed by the addition of the side chain.

Chiral resolution of the racemic mixture can be accomplished using techniques such as:

-

Diastereomeric salt formation: Reacting the racemic this compound with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Chiral chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, allowing for their separation and purification.

The high energy barrier to rotation (approximately 35 kcal/mol) results in the exceptional stability of the this compound atropisomers, with a half-life for racemization estimated to be in the order of thousands of years at room temperature.

Conclusion

The atropisomeric enantiomers of this compound provide a stark example of stereoselectivity in pharmacology. The (+)-enantiomer is a highly potent and selective M₁ muscarinic antagonist with slow receptor dissociation kinetics, while the (-)-enantiomer is significantly less active. This detailed technical guide, with its compilation of quantitative data, experimental protocols, and visual diagrams, serves as a valuable resource for researchers and professionals working to understand and leverage the unique properties of these chiral molecules in drug discovery and development. A thorough understanding of the distinct characteristics of each enantiomer is critical for the rational design of selective muscarinic receptor modulators and for the accurate interpretation of pharmacological studies involving this compound.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. The affinity, selectivity and biological activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound enantiomers block muscarinic M1-receptors with opposite kinetics [pubmed.ncbi.nlm.nih.gov]

Stereoselective activity of (+)-Telenzepine versus (-)-Telenzepine isomer

An In-depth Examination of the Differential Pharmacological Profiles of (+)-Telenzepine and (-)-Telenzepine

This technical guide provides a comprehensive analysis of the stereoselective activity of the two enantiomers of Telenzepine, a potent M1-selective muscarinic antagonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and its implications for therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a tricyclic compound structurally related to pirenzepine, is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular preference for the M1 subtype.[1] It exists as a pair of stable atropisomers, (+)-Telenzepine and (-)-Telenzepine, which exhibit significant differences in their pharmacological activity. This stereoselectivity has profound implications for its therapeutic efficacy and side-effect profile. This guide delves into the specifics of this differential activity, providing a clear comparison of the two isomers.

Comparative Pharmacodynamics

The pharmacological actions of the this compound enantiomers are primarily defined by their differential binding affinities and functional antagonism at various muscarinic receptor subtypes.

Receptor Binding Affinities

The stereoselectivity of this compound is most evident in its receptor binding profile. The (+)-enantiomer consistently demonstrates significantly higher affinity and selectivity for muscarinic receptors, particularly the M1 subtype, compared to the (-)-enantiomer.

Binding studies have been conducted on various tissue preparations rich in specific muscarinic receptor subtypes. For instance, the cerebral cortex is a rich source of M1 receptors, while the myocardium is predominantly populated by M2 receptors. The data clearly indicates that (+)-Telenzepine is the more potent and selective ligand.

| Tissue/Receptor Source | Predominant Receptor | Isomer | Binding Affinity (Parameter) | Value | Enantiomeric Potency Ratio ((+)/(-)) | Reference |

| Guinea-pig Cerebral Cortex | M1 | (+)-Telenzepine | - | - | ~400 | [2] |

| Guinea-pig Myocardium | M2 | (+)-Telenzepine | - | - | ~50 | [2] |

| Rat Cerebral Cortex | M1 | (+)-Telenzepine | - | - | 500 | [3][4] |

| Rat Heart | M2 | (-)-Telenzepine | - | - | 75 | |

| Calf Forebrain | M1 | Racemic this compound | High Affinity (equipotent with atropine) | - | - |

Table 1: Stereoselective Binding of this compound Enantiomers to Muscarinic Receptors

Functional Activity

Functional assays confirm the observations from binding studies, with (+)-Telenzepine being a much more potent antagonist of muscarinic receptor-mediated responses.

In functional in vitro assays, such as those performed on rabbit vas deferens and rat atria, the affinity constants and enantiomeric potency ratios of the two isomers align with the data obtained from binding assays. For instance, in the rabbit vas deferens, a model for M1 receptor activity, (+)-Telenzepine is a significantly more potent antagonist than its (-)-counterpart.

| Assay | Receptor Target | Isomer | pA2 Value | Reference |

| Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions) | M1 | (+)-Telenzepine | 9.12 | |

| Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions) | (-)-Telenzepine | 6.98 | ||

| Rabbit Vas Deferens (McN-A-343 induced inhibition of twitch contractions) | (+/-)-Telenzepine | 8.86 |

Table 2: Functional Antagonism of this compound Enantiomers at M1 Muscarinic Receptors

Furthermore, studies on the kinetics of receptor blockade reveal that (+)-Telenzepine not only binds with higher affinity but also dissociates from the M1 receptor much more slowly than (-)-Telenzepine. This slow dissociation rate may contribute to its long-lasting pharmacological effects in vivo.

| Isomer | t1/2 for Start of Blockade (min) | t1/2 for End of Blockade (min) | Reference |

| (+)-Telenzepine | 23 | 174 | |

| (-)-Telenzepine | 3.0 | 0.38 |

Table 3: Kinetic Parameters of M1-Receptor Blockade by this compound Enantiomers

In Vivo Activity

The pronounced stereoselectivity observed in vitro translates to in vivo models. In a modified Shay rat model, used to assess anti-ulcer activity, a high enantiomeric potency ratio of 180 was observed for the ability of the this compound enantiomers to inhibit lesion production. This finding strongly suggests that the anti-ulcer effects of this compound are mediated by the blockade of M1 receptors by the (+)-enantiomer. In human studies, this compound has been shown to be a potent inhibitor of gastric acid secretion, being at least 25 times more potent than pirenzepine.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the characterization of this compound's stereoselective activity.

Receptor Binding Assays

Receptor binding assays are fundamental to determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)-Telenzepine and (-)-Telenzepine for different muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissues rich in the desired muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, myocardium for M2) are homogenized in a suitable buffer (e.g., ice-cold sucrose solution).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Pirenzepine for M1 receptors or [3H]-N-methylscopolamine for non-selective binding) and varying concentrations of the unlabeled competitor ligands ((+)-Telenzepine or (-)-Telenzepine).

-

Incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor.

Objective: To determine the functional potency (pA2) of (+)-Telenzepine and (-)-Telenzepine as antagonists at M1 muscarinic receptors.

Example Protocol (Rabbit Vas Deferens):

-

Tissue Preparation:

-

The vas deferens is isolated from a rabbit and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

The tissue is subjected to electrical field stimulation to elicit twitch contractions.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve is generated for the M1-selective agonist McN-A-343, which inhibits the twitch contractions.

-

The tissue is then incubated with a fixed concentration of either (+)-Telenzepine or (-)-Telenzepine for a predetermined period.

-

A second concentration-response curve for McN-A-343 is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The dose-ratio is calculated from the shift in the EC50 values of the agonist in the absence and presence of the antagonist.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined using a Schild plot analysis.

-

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by the activation of muscarinic receptors. M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Upon binding of acetylcholine (ACh), the M1 receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and secretion.

This compound, particularly the (+)-enantiomer, acts as a competitive antagonist at the M1 receptor, preventing ACh from binding and thereby inhibiting this signaling cascade.

Conclusion

The enantiomers of this compound exhibit marked stereoselectivity in their interaction with muscarinic receptors. The (+)-isomer is a highly potent and selective M1 muscarinic antagonist, both in terms of binding affinity and functional activity. In contrast, the (-)-isomer is significantly less active. This profound difference underscores the importance of stereochemistry in drug design and development. The superior pharmacological profile of (+)-Telenzepine makes it the therapeutically relevant enantiomer, and its potent, long-lasting M1-antagonism provides the basis for its clinical utility. This guide provides a foundational understanding for researchers and clinicians working with this important compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The affinity, selectivity and biological activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The existence of stable enantiomers of this compound and their stereoselective interaction with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cn.aminer.org [cn.aminer.org]

Telenzepine: A High-Affinity M1 Selective Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and exocrine glands.[1] Its high affinity and selectivity for the M1 subtype over other muscarinic receptors have made it a valuable tool in pharmacological research and a candidate for therapeutic development, particularly for conditions involving cholinergic dysfunction. This technical guide provides a comprehensive overview of this compound, focusing on its binding affinity, selectivity profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound, a tricyclic benzodiazepinone derivative, exhibits high-affinity binding to the M1 muscarinic receptor.[2] It is structurally related to pirenzepine but demonstrates a higher potency and similar selectivity for M1 receptors.[3][4] The (+)-enantiomer of this compound is notably more potent and selective than the (-)-enantiomer.

Binding Affinity and Selectivity

The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The selectivity of this compound for the M1 receptor is evident when comparing its Ki values across the five muscarinic receptor subtypes (M1-M5).

| Receptor Subtype | This compound Ki (nM) | Source |

| M1 | 0.94 | |

| M2 | 17.8 | |

| M3 | - | - |

| M4 | - | - |

| M5 | - | - |

| Data for M3, M4, and M5 receptors for this compound is not consistently available in the reviewed literature. |

The data clearly indicates a significantly higher affinity of this compound for the M1 receptor compared to the M2 receptor.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is primarily coupled to the Gq class of G proteins.[1] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by acetylcholine.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol details the methodology for determining the binding affinity (Ki) of this compound for muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of atropine)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Radioligand and assay buffer.

-

Non-specific binding wells: Radioligand, non-specific binding control (e.g., 1 µM atropine), and assay buffer.

-

Competition wells: Radioligand, serially diluted this compound, and assay buffer.

-

-

Initiate Binding: Add the cell membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the functional antagonism of the M1 receptor by this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization.

Objective: To determine the functional potency (IC50) of this compound in blocking M1 receptor-mediated calcium release.

Materials:

-

Cells stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

M1 receptor agonist (e.g., carbachol, acetylcholine)

-

This compound

-

Black, clear-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells with assay buffer to remove excess dye. Add fresh assay buffer to each well.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the M1 agonist (typically the EC80 concentration) in assay buffer.

-

Assay Measurement:

-

Place the cell plate into the fluorescence microplate reader.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add the M1 agonist to the wells.

-

Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.

-

-

Data Analysis:

-

The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound serves as a cornerstone tool for investigating the physiological and pathophysiological roles of the M1 muscarinic receptor. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an invaluable antagonist for in vitro and in vivo studies. The detailed protocols provided in this guide offer a robust framework for the consistent and accurate pharmacological characterization of this compound and other M1-selective antagonists, facilitating further research and drug development efforts in the field of cholinergic neurotransmission.

References

- 1. MUSCARINIC RECEPTOR PROBES BASED ON AMINE CONGENERS OF PIRENZEPINE AND this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. The affinity, selectivity and biological activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Probes for Muscarinic Receptors: Derivatives of the M1-Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Telenzepine and Pirenzepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and pharmacological differences between Telenzepine and Pirenzepine, two selective M1 muscarinic acetylcholine receptor antagonists. Both compounds have been investigated for their therapeutic potential, primarily in the treatment of peptic ulcers, due to their ability to reduce gastric acid secretion. This document will explore their distinct chemical structures, comparative pharmacological profiles, and the underlying signaling pathways they modulate.

Core Chemical Structure Differences

This compound and Pirenzepine, while both acting as selective M1 antagonists, possess distinct tricyclic core structures which fundamentally influence their pharmacological properties.

Pirenzepine features a pyrrolo-benzodiazepine tricycle. Its chemical name is 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one. The core is a seven-membered diazepine ring fused to a pyridine and a benzene ring.

This compound , in contrast, is a thieno-benzodiazepine . Its chemical name is 4,9-dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno[3,4-b][1][3]benzodiazepin-10-one. Here, the central seven-membered diazepine ring is fused to a thiophene and a benzene ring.[4] This substitution of a thiophene ring for the pyridine ring is the primary structural distinction and is a key contributor to this compound's enhanced potency.

A notable stereochemical feature of this compound is that it is atropisomeric , meaning it has a stereogenic C-N axis, leading to the existence of stable enantiomers. The biological activity is predominantly associated with the (+)-isomer, which is significantly more active at muscarinic receptors than the (-)-isomer.

Comparative Quantitative Data

The structural dissimilarities between this compound and Pirenzepine translate into significant differences in their pharmacological and pharmacokinetic profiles. This compound is consistently reported to be a more potent M1 antagonist than Pirenzepine.

Table 1: Physicochemical and Pharmacological Properties

| Property | This compound | Pirenzepine |

| Molecular Formula | C₁₉H₂₂N₄O₂S | C₁₉H₂₁N₅O₂ |

| Molecular Weight | 370.47 g/mol | 351.41 g/mol |

| M1 Receptor Affinity (Ki) | ~0.94 nM | ~10-20 nM |

| M2 Receptor Affinity (Ki) | ~17.8 nM | ~400-800 nM |

| M1/M2 Selectivity Ratio | ~19 | ~20-80 |

| Functional Antagonism (pA₂) at M1 Receptors | ~7.96 | ~6.81 |

| In Vivo Potency (vs. Pirenzepine) | 4 to 10 times more potent in animal studies; At least 25 times more potent in humans | - |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Pirenzepine |

| Bioavailability | Data not readily available | 20-30% |

| Protein Binding | Data not readily available | ~12% |

| Elimination Half-life | Data not readily available | ~12 hours |

| Excretion | Data not readily available | ~10% unchanged in urine, remainder in feces |

Experimental Protocols

The characterization and comparison of this compound and Pirenzepine rely on standardized experimental protocols, primarily radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay for M1 Receptor Affinity

This protocol outlines the determination of the inhibition constant (Ki) of this compound and Pirenzepine for the M1 muscarinic receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd.

-

Test Compounds: this compound and Pirenzepine, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and atropine.

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound or Pirenzepine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol determines the functional potency (pA₂) of this compound and Pirenzepine by measuring their ability to inhibit agonist-induced responses.

Materials:

-

Tissue Preparation: An isolated tissue preparation containing M1 receptors, such as rabbit vas deferens or a cell line expressing M1 receptors coupled to a measurable downstream response (e.g., calcium mobilization).

-

Agonist: A muscarinic agonist such as carbachol or oxotremorine.

-

Antagonists: this compound and Pirenzepine at various concentrations.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution.

-

Measurement Apparatus: Depending on the response, this could be an organ bath with a force transducer or a plate reader for measuring fluorescence (for calcium assays).

Procedure:

-

Tissue Equilibration: Mount the tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

-

Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound or Pirenzepine for a predetermined time.

-

Agonist Dose-Response in Presence of Antagonist: In the continued presence of the antagonist, generate a new agonist concentration-response curve.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist).

-

Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

For a competitive antagonist, the plot should be linear with a slope of approximately 1. The x-intercept of this line is the pA₂, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

-

Signaling Pathways and Experimental Workflows

This compound and Pirenzepine exert their effects by blocking the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by M1 receptor activation involves the Gq family of G proteins.

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 Muscarinic Receptor Signaling Pathway.

This diagram illustrates that upon binding of acetylcholine, the M1 receptor activates the Gq protein, leading to the activation of phospholipase C. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C. These downstream effectors lead to various cellular responses, including the regulation of gastric acid secretion. This compound and Pirenzepine act by competitively blocking the binding of acetylcholine to the M1 receptor, thereby inhibiting this signaling cascade.

Experimental Workflow for Comparative Analysis

Caption: Workflow for Comparing this compound and Pirenzepine.

References

- 1. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Oral pharmacokinetics of pirenzepine in patients with chronic renal insufficiency, failure, and maintenance haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Distribution of Telenzepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, belonging to the same class of tricyclic benzimidazoles as pirenzepine.[1] Its high affinity and selectivity for the M1 receptor have made it a valuable tool in pharmacological research, particularly in studies related to gastric acid secretion and neurological disorders.[2] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and in vivo distribution of this compound, with a focus on preclinical studies. While specific quantitative pharmacokinetic and tissue distribution data for this compound are scarce in publicly available literature, this guide will leverage data from its close analog, pirenzepine, to provide an illustrative profile, alongside detailed experimental methodologies and relevant signaling pathways.

Pharmacokinetics of this compound: An Overview

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. As a hydrophilic molecule, its ability to cross biological membranes, including the blood-brain barrier, is a key consideration in its pharmacological effects.

Data Presentation

Due to the limited availability of comprehensive quantitative pharmacokinetic data for this compound in preclinical species, the following table summarizes the pharmacokinetic parameters for its structural and functional analog, pirenzepine, in rats. This data provides a valuable reference point for estimating the likely pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Pirenzepine in Rats Following a Single Administration

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Tmax (h) | - | 3 |

| Elimination Half-life (h) | Biphasic: 1 and 8 | - |

| Excretion (96 h) | ~46% Urine, ~53% Feces | ~8% Urine, ~91% Feces |

Data sourced from a study on 14C-labeled pirenzepine in rats.[3]

In Vivo Distribution of this compound

The in vivo distribution of this compound is critical to understanding its target engagement and potential off-target effects. As an M1 selective antagonist, its concentration in tissues expressing this receptor, such as the cerebral cortex and gastric glands, is of particular interest. The use of radiolabeled this compound, specifically [3H]this compound, is a key technique for these investigations.[4]

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability, half-life) of this compound in rats following oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing.

-

Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a sterile saline solution. For oral (PO) administration, it is suspended in a 0.5% carboxymethylcellulose (CMC) solution.

-

Dosing:

-

IV Group: A single dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

-

PO Group: A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predose (0) and at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

-

Quantitative Analysis (LC-MS/MS):

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.

-

Chromatography: An HPLC system with a C18 column is used for separation.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification of this compound.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

In Vivo Tissue Distribution Study in Rats

Objective: To determine the concentration of this compound in various tissues, including the brain, at different time points after administration.

Methodology:

-

Radiolabeling: this compound is radiolabeled with tritium ([3H]this compound) to enable sensitive detection in tissues.

-

Animal Model and Dosing: Male Sprague-Dawley rats are administered a single dose of [3H]this compound via oral gavage or intravenous injection.

-

Tissue Collection: At predetermined time points (e.g., 1, 3, 8, and 24 hours) post-dosing, animals are euthanized, and various tissues (brain, liver, kidneys, stomach, intestines, lungs, heart, spleen, and muscle) are rapidly excised. Blood samples are also collected.

-

Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

-

Measurement of Radioactivity: The radioactivity in aliquots of plasma and tissue homogenates is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of [3H]this compound in each tissue is calculated and expressed as ng-equivalents per gram of tissue. The brain-to-plasma concentration ratio is also determined to assess blood-brain barrier penetration.

Mandatory Visualizations

Signaling Pathway

Caption: M1 Muscarinic Receptor Signaling Pathway and this compound's Point of Action.

Experimental Workflow

Caption: General Experimental Workflow for an In Vivo Drug Distribution Study.

References

- 1. [Promotion of gastrointestinal absorption of pirenzepine dihydrochloride in the rat. I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The affinity, selectivity and biological activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, distribution and excretion of 14C-pirenzepine in rats. Accumulation characteristics after multiple dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding of [3H]this compound to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Odyssey of Telenzepine: A Technical Whitepaper for Research Professionals

Foreword: This document provides an in-depth technical guide on the developmental history of Telenzepine as a pivotal research compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, mechanism of action, and the key experimental findings that have defined its pharmacological profile.

Introduction and Genesis

This compound, a tricyclic thienobenzodiazepine, emerged from research programs aimed at developing more potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs) than the then-prototypical M1-selective antagonist, Pirenzepine.[1] Initially investigated for the treatment of peptic ulcer disease, this compound's high affinity and selectivity for the M1 muscarinic receptor subtype quickly established it as a valuable tool for dissecting the physiological roles of this receptor.[2][3]

Chemically identified as 4,9-dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno-[3,4-b][4][5]benzodiazepin-10-one, its development was a significant step in understanding muscarinic receptor heterogeneity. A key characteristic of this compound is its atropisomeric nature, meaning it exists as two enantiomers due to hindered rotation around a C-N bond. The (+)-isomer is the pharmacologically active form, exhibiting approximately 500-fold greater activity at M1 receptors in the rat cerebral cortex compared to the (-)-isomer.

Synthesis and Chemical Properties

The synthesis of this compound, as a thienobenzodiazepine derivative, follows established principles of heterocyclic chemistry. While specific proprietary synthesis routes are not fully public, a logical workflow can be constructed based on the synthesis of related compounds such as Olanzapine and derivatives of this compound itself. The core structure is typically assembled through a multi-step process involving the condensation of precursor molecules to form the characteristic fused seven-membered diazepine ring.

Pharmacological Profile: M1 Receptor Selectivity

This compound is distinguished by its high affinity and selectivity for the M1 muscarinic receptor. This selectivity is crucial to its pharmacological profile, as it allows for the targeted inhibition of M1-mediated physiological processes with fewer side effects associated with the blockade of other muscarinic receptor subtypes (M2-M5).

Signaling Pathway of the M1 Muscarinic Receptor

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism by this compound blocks the binding of acetylcholine (ACh) and subsequent receptor activation, thereby inhibiting this signaling cascade.

References

- 1. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 3. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]Telenzepine Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease. The tritiated form, [3H]this compound, serves as an invaluable radioligand for characterizing the binding of novel compounds to the M1 receptor.[1] Its high affinity and selectivity make it a suitable tool for both saturation and competition binding assays.[1] Notably, [3H]this compound exhibits slow binding kinetics, a critical factor to consider in assay design.[1] This document provides detailed protocols for conducting [3H]this compound radioligand binding assays, including membrane preparation, saturation and competition experiments, and data analysis.

I. Quantitative Data Summary

The following tables summarize representative quantitative data obtained from [3H]this compound binding assays.

Table 1: Representative Saturation Binding Data for [3H]this compound

| [3H]this compound Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |

| 0.1 | 1500 | 150 | 1350 |

| 0.2 | 2800 | 300 | 2500 |

| 0.4 | 4800 | 600 | 4200 |

| 0.8 | 7500 | 1200 | 6300 |

| 1.5 | 10500 | 2250 | 8250 |

| 3.0 | 13000 | 4500 | 8500 |

| 6.0 | 14500 | 9000 | 5500 |

| 12.0 | 15500 | 18000 | -2500 |

DPM: Disintegrations Per Minute

Table 2: Binding Affinity and Receptor Density from Saturation Analysis

| Parameter | Value |

| K_d (Dissociation Constant) | ~0.3 - 0.5 nM |

| B_max (Maximum Receptor Density) | Variable (tissue/cell dependent) |

Table 3: Representative Competition Binding Data for an M1-Selective Antagonist

| Competitor Concentration (nM) | % Inhibition of [3H]this compound Binding |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 55 |

| 100 | 85 |

| 1000 | 98 |

| 10000 | 100 |

Table 4: Inhibitory Constants (K_i) for Standard M1 Antagonists

| Compound | K_i (nM) |

| Pirenzepine | ~5 - 15 |

| This compound (unlabeled) | ~0.5 - 1.5 |

| Atropine | ~1 - 2 |

II. Experimental Protocols

A. Membrane Preparation (from Rat Cerebral Cortex)

-

Tissue Homogenization: Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold Lysis Buffer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Pellet Membranes: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash Membranes: Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step.

-

Final Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of 100-300 µg/mL.

-

Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

-

Storage: Use the membrane preparation immediately or aliquot and store at -80°C.

B. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]this compound.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound.

-

Total Binding: To each well, add:

-

50 µL of Assay Buffer

-

50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 12 nM)

-

100 µL of the membrane preparation

-

-

Non-Specific Binding: To a parallel set of wells, add:

-

50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine)

-

50 µL of varying concentrations of [3H]this compound

-

100 µL of the membrane preparation

-

-

Incubation: Due to the slow binding kinetics of [3H]this compound, incubate the plate at 30°C for at least 60 minutes, with longer incubation times (up to 3 hours) potentially required to reach equilibrium.[1][2]

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

C. Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds for the M1 receptor by measuring their ability to displace the binding of a fixed concentration of [3H]this compound.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

-

Binding Reaction: To each well, add:

-

50 µL of varying concentrations of the unlabeled test compound

-

50 µL of a fixed concentration of [3H]this compound (typically at or near its K_d, e.g., 0.5 nM)

-

100 µL of the membrane preparation

-

-

Controls: Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM Atropine).

-

Incubation, Termination, and Measurement: Follow steps 4-7 from the Saturation Binding Assay protocol.

III. Data Analysis

-

Specific Binding Calculation:

-

Specific Binding = Total Binding - Non-Specific Binding

-

-

Saturation Binding Analysis:

-

Plot specific binding as a function of the [3H]this compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site binding model to determine the K_d and B_max.

-

-

Competition Binding Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

-

Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound).

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation:

-

K_i = IC50 / (1 + ([L]/K_d))

-

Where [L] is the concentration of [3H]this compound used in the assay and K_d is the dissociation constant of [3H]this compound determined from the saturation binding assay.

-

-

IV. Materials and Reagents

-

[3H]this compound (specific activity ~70-90 Ci/mmol)

-

Rat Cerebral Cortices

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Atropine

-

Pirenzepine (and other test compounds)

-

GF/B Glass Fiber Filters

-

Polyethyleneimine (PEI)

-

Scintillation Cocktail

-

Standard laboratory equipment (centrifuge, homogenizer, 96-well plates, vacuum filtration apparatus, liquid scintillation counter)

V. Visualizations

Caption: Workflow for the [3H]this compound Radioligand Binding Assay.

Caption: Competitive binding at the M1 muscarinic receptor.

References

Preparing Telenzepine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and application of telenzepine stock solutions for in vitro cell culture experiments. This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR) and is a valuable tool for studying cholinergic signaling pathways in various cellular contexts.[1][2][3] Adherence to proper solution preparation and storage techniques is critical for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound is a tricyclic compound that acts as a high-affinity antagonist for the M1 subtype of muscarinic acetylcholine receptors, with a reported Ki value of 0.94 nM.[1][3] Its selectivity for the M1 receptor over other muscarinic receptor subtypes makes it a precise tool for dissecting M1-mediated signaling pathways. These pathways are implicated in a variety of physiological processes, including neuronal excitation and gastric acid secretion. In cell culture, this compound is frequently used to investigate the role of M1 receptors in cell proliferation, differentiation, and signaling cascades.

Properties of this compound Dihydrochloride

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in Table 1. This information is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Weight | 443.39 g/mol (anhydrous basis) | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility (Water) | >10 mg/mL; 44.34 mg/mL (100 mM) | |

| Solubility (DMSO) | >5 mg/mL |

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions using either Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to DMSO.

Protocol 1: DMSO Stock Solution

Materials:

-

This compound dihydrochloride powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder. It is recommended to use a microbalance for small quantities. To avoid weighing very small amounts, it is advisable to prepare a slightly larger volume of a concentrated stock solution.

-

Dissolution:

-

Add the appropriate volume of DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

-

For example, to prepare a 10 mM stock solution, dissolve 4.43 mg of this compound dihydrochloride (MW: 443.39 g/mol ) in 1 mL of DMSO.

-

Vortex gently or sonicate briefly if necessary to ensure complete dissolution.

-

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed to prevent moisture absorption.

Protocol 2: Aqueous Stock Solution

Materials:

-

This compound dihydrochloride powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptic Technique: Work in a sterile environment.

-

Weighing: Accurately weigh the this compound dihydrochloride powder.

-

Dissolution:

-

Add the required volume of sterile water or PBS to achieve the desired concentration. This compound dihydrochloride is soluble in water at concentrations up to 100 mM (44.34 mg/mL).

-

Vortex until the powder is fully dissolved.

-

-

Sterile Filtration: Filter the aqueous stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.

-

Aliquoting: Distribute the sterile stock solution into single-use aliquots.

-

Storage: Store the aqueous stock solution aliquots at -20°C or -80°C. Storage recommendations are the same as for DMSO stock solutions.

Application in Cell Culture

Working Concentration: